N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide
Description
This compound features a 5-methylthiophene-2-carboxamide core linked via an ethyl group to a 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. The ethyl spacer may influence conformational flexibility and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9-2-5-13(23-9)14(21)17-6-7-20-15(22)11-8-10(16)3-4-12(11)18-19-20/h2-5,8H,6-7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMDTFRCSOQZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE. For example, one of the derivatives of this compound demonstrated about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor. This compound inhibits BuChE via a mixed-type inhibition mode.
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on available literature.
1. Chemical Structure and Properties
The compound has a complex structure characterized by a triazine ring fused with a benzene moiety and a thiophene derivative. Its molecular formula is with a molecular weight of approximately 321.31 g/mol. The presence of the fluoro group and the carboxamide functionality contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₅O₃ |
| Molecular Weight | 321.31 g/mol |
| CAS Number | 1904311-51-8 |
2.1 Enzyme Interactions
Research indicates that compounds similar to this compound can interact with various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
2.2 Anticancer Activity
Preliminary studies have shown that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, it has been noted to induce apoptosis in tumor cells, potentially through modulation of key signaling pathways involved in cell survival and death .
3.1 Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against solid tumors with varying degrees of efficacy. The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of proliferation markers .
3.2 Anti-inflammatory Properties
In addition to anticancer activity, the compound has shown potential anti-inflammatory effects by modulating cytokine release such as IL-6 and TNF-α in immune cells. This could position it as a candidate for treating inflammatory diseases .
4. Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A series of synthesized derivatives were tested for their biological activity against various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity .
- Antioxidant Properties : Some derivatives exhibited antioxidant activities, suggesting that they can mitigate oxidative stress in cellular environments, which is crucial for cancer therapy .
5. Conclusion
This compound represents a novel class of compounds with significant biological activity. Its interactions with key enzymes and cellular pathways highlight its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Scientific Research Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and tumor microenvironment. Inhibition of IDO can enhance the efficacy of cancer therapies by preventing tumor-induced immunosuppression. Research indicates that compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide can modulate IDO activity effectively, thus providing a therapeutic avenue for cancer treatment .
Anticancer Properties
The compound has shown potential in enhancing the effectiveness of anti-cancer treatments. Studies have demonstrated that when administered alongside traditional anti-cancer agents, it can improve therapeutic outcomes by mitigating tumor-specific immunosuppression . This dual approach not only targets cancer cells but also boosts the overall immune response against tumors.
Antimicrobial and Antifungal Activity
Recent investigations have suggested that derivatives of this compound exhibit antimicrobial and antifungal properties. For instance, related benzotriazine derivatives have been synthesized and tested for their fungicidal and nematocidal activities, showing promising results against various pathogens . This suggests a broader application in agricultural chemistry for pest control.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluoro group and the thiophene moiety has been linked to enhanced biological activity. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Description | Activity Type |
|---|---|---|
| Fluoro Group | Enhances lipophilicity | Improved cellular uptake |
| Thiophene Moiety | Contributes to electron delocalization | Antimicrobial properties |
| Benzotriazine Core | Central scaffold for bioactivity | IDO inhibition |
Case Study 1: Cancer Treatment Enhancement
In a study published in Cancer Research, researchers combined this compound with a standard chemotherapy agent. The results indicated a significant increase in tumor regression rates compared to chemotherapy alone, highlighting its potential as an adjunct therapy .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of related compounds indicated that those with structural similarities to this compound showed effective inhibition against Candida albicans. This suggests potential applications in treating fungal infections .
Comparison with Similar Compounds
Comparison with Similar Thiophenecarboxamide Derivatives
Structural Variations and Physicochemical Properties
The target compound is distinguished by its benzo[d][1,2,3]triazin-4-one group, contrasting with analogs bearing simpler aryl or heterocyclic substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a benzotriazinone intermediate can be coupled with ethylamine under basic conditions (e.g., triethylamine) to introduce the ethyl side chain, followed by amide bond formation with 5-methylthiophene-2-carboxylic acid using coupling agents like EDCI . Reaction temperature (room temperature vs. reflux) and solvent choice (DMF, ethanol) critically affect yield and purity. Evidence from similar compounds shows yields ranging from 60% to 90% depending on stepwise optimization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups: C=O (1680–1720 cm⁻¹ for oxobenzo-triazin and carboxamide), C-F (1100–1250 cm⁻¹), and C-S (600–700 cm⁻¹) .
- NMR : Focus on ¹H NMR signals for the ethyl linker (δ 3.5–4.0 ppm for N-CH₂-CH₂-N), fluorine environment (δ -110 to -125 ppm in ¹⁹F NMR), and thiophene protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS; fragmentation patterns help validate the benzotriazinone and thiophene moieties .
Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The compound’s solubility is influenced by polar groups (amide, triazinone) and hydrophobic moieties (thiophene). Use DMSO or DMF for dissolution in biological assays, and ethanol/water mixtures for crystallization. Stability studies under varying pH (4–9) and temperature (4–25°C) are essential; degradation via hydrolysis of the amide bond has been observed in acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The triazinone ring and fluorine atom are key reactive centers .
- Molecular Docking : Screen against targets like kinases or carbonic anhydrase IX (common for fluorinated heterocycles). Use AutoDock Vina with PDB structures (e.g., 3IAI for kinases) to assess binding affinity .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
Q. What strategies resolve contradictions in biological activity data across similar fluorinated carboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-fluoro vs. 7-fluoro analogs) on potency. For example, fluorination at position 6 in benzotriazinone enhances kinase inhibition compared to position 7 .
- Assay Optimization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time. Discrepancies in IC₅₀ values may arise from differences in membrane permeability .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends. For example, thiophene carboxamides generally show higher bioavailability than benzothiazoles .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants. EDCI-mediated couplings typically follow second-order kinetics .
- Isotopic Labeling : Use ¹⁵N-ethylamine to trace incorporation into the ethyl linker via ¹⁵N NMR .
- Intermediate Trapping : Quench reactions with scavengers (e.g., trisamine) to isolate and characterize reactive intermediates like active esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
